Methyl 3-[(4-Hydroxyphenyl)amino]propanoate
Description
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is an ester derivative of 3-((4-hydroxyphenyl)amino)propanoic acid, characterized by a methyl ester group at the terminal carboxylic acid and an amino-linked 4-hydroxyphenyl substituent on the propane chain.
Properties
IUPAC Name |
methyl 3-(4-hydroxyanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABLHBNVYKMVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate can be synthesized through the reaction of 4-hydroxyaniline with methyl acrylate under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate . The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential anticancer and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the amino group can form covalent bonds with nucleophilic sites on proteins, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on structural analogs, synthesis routes, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- The amino group in the target compound distinguishes it from non-amino analogs (e.g., ), enabling hydrogen bonding and enhancing interactions with biological targets .
- Electron-withdrawing groups (e.g., -CN in ) increase electrophilicity, whereas bulky substituents (e.g., tert-butyl in ) enhance lipophilicity and antioxidant capacity .
Biological Activity
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate, also known as a derivative of amino acid compounds, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by the presence of a 4-hydroxyphenyl moiety, which is known for its versatile interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO3. Its structure includes:
- Amino Group : Contributes to hydrogen bonding and interaction with various biological molecules.
- Hydroxyphenyl Moiety : Imparts antioxidant properties and enhances the compound's reactivity through its hydroxyl group.
Antimicrobial Properties
Research indicates that compounds containing the 4-hydroxyphenyl moiety exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains. A study highlighted the synthesis of amino acid derivatives featuring this moiety, demonstrating their effectiveness against ESKAPE pathogens, which are notorious for their resistance to multiple drugs .
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| This compound | Escherichia coli | 32 µg/mL |
| This compound | Candida auris | 8 µg/mL |
These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that derivatives with a hydroxyphenyl group can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including Caco-2 and A549 cells. The incorporation of the hydroxy group enhances interactions with cellular targets, leading to increased cytotoxicity .
Table 2: Anticancer Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | Viability (%) at 50 µM |
|---|---|---|
| This compound | Caco-2 | 39.8 |
| This compound | A549 | 56.9 |
The data indicates that the compound significantly reduces cell viability in a dose-dependent manner, showcasing its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Antioxidant Activity : The hydroxy group can scavenge free radicals, reducing oxidative stress in cells.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, facilitating its action within cells.
Case Studies and Research Findings
A comprehensive review of studies focusing on similar compounds reveals that those containing the hydroxyphenyl moiety consistently demonstrate enhanced biological activity across various assays. For instance, compounds synthesized with this moiety were screened against drug-resistant fungal pathogens and showed promising results in inhibiting growth .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-[(4-Hydroxyphenyl)amino]propanoate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of 3-[(4-Hydroxyphenyl)amino]propanoic acid with methanol under acidic catalysis. Key steps include:
- Protection of the hydroxyl group : To prevent side reactions, the 4-hydroxyphenyl group may be protected using tert-butoxycarbonyl (Boc) or acetyl groups prior to esterification .
- Esterification : React the protected intermediate with methanol in the presence of HCl or H₂SO₄ under reflux (60–80°C). Monitor completion via TLC or HPLC .
- Deprotection : Use mild acidic conditions (e.g., trifluoroacetic acid) to remove the protecting group without degrading the ester .
Optimization Tips :
- Adjust solvent polarity (e.g., THF vs. DCM) to improve yield.
- Use catalytic amounts of DMAP to accelerate esterification .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water).
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100–223 K) to minimize thermal motion .
- Refinement : Employ SHELXL for structure solution and refinement. The software handles hydrogen bonding networks and torsional angles, with R-factors typically <0.05 for high-resolution data .
Common Challenges :
- Disorder in the ester or amino groups: Apply restraints or constraints during refinement.
- Twinning: Use the TWIN/BASF commands in SHELXL to model twinned crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound?
Discrepancies often arise between NMR (solution state) and SCXRD (solid state) due to conformational flexibility. Methodological approaches include:
- Dynamic NMR : Study rotational barriers of the amino group to identify slow exchange processes .
- DFT Calculations : Compare computed (e.g., Gaussian09) and experimental bond lengths/angles to validate the crystal structure .
- Variable-Temperature XRD : Analyze structural changes at different temperatures to correlate with solution-state behavior .
Example : If NMR suggests free rotation of the phenyl group but XRD shows a fixed conformation, DFT can model the energy barrier for rotation .
Q. What strategies are effective for optimizing enantioselective synthesis of this compound derivatives?
Chiral resolution or asymmetric catalysis can be employed:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during esterification to induce enantioselectivity .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the ester .
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
Key Metrics :
| Method | Enantiomeric Excess (ee) | Yield |
|---|---|---|
| BINOL catalysis | 85–92% | 70–75% |
| Enzymatic hydrolysis | 95–98% | 50–60% |
Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) and molecular docking are critical:
- Reaction Pathway Mapping : Use Gaussian09 to calculate transition states and activation energies for substitutions at the ester or amino groups .
- Solvent Effects : Conduct COSMO-RS simulations to predict solvation effects on reaction rates .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Case Study : this compound’s amino group shows higher nucleophilicity in polar aprotic solvents (DFT ΔG‡ = 12.3 kcal/mol in DMSO vs. 15.7 kcal/mol in water) .
Q. What are the best practices for analyzing stability under varying pH and temperature conditions?
Design accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (typically >150°C for esters) .
Degradation Pathways :
- Acidic Conditions : Hydrolysis of the ester to 3-[(4-Hydroxyphenyl)amino]propanoic acid.
- Basic Conditions : Cleavage of the amino group or oxidation of the phenol .
Methodological Considerations
Q. How to validate purity and identity without commercial reference standards?
Combine orthogonal techniques:
- HPLC-UV/HRMS : Compare retention times and exact mass ([M+H]⁺ calculated: 210.0892; observed: 210.0889) .
- 2D NMR : Assign peaks via HSQC and HMBC to confirm connectivity (e.g., ester carbonyl at δ 170–175 ppm in ¹³C NMR) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental logP values?
LogP predictions (e.g., ChemAxon) may differ from experimental shake-flask results due to:
- Ionization Effects : The phenolic hydroxyl (pKa ~10) increases hydrophilicity at physiological pH.
- Conformational Bias : Computational models assume extended conformations, while experimental logP reflects folded states .
Resolution : Measure logP at multiple pH values and compare with predicted ionization profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
